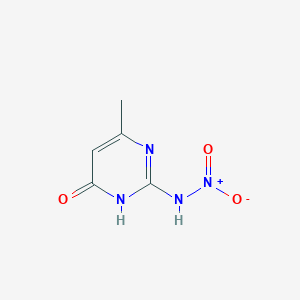

6-methyl-2-(nitroamino)pyrimidin-4(3H)-one

Description

BenchChem offers high-quality 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-3-2-4(10)7-5(6-3)8-9(11)12/h2H,1H3,(H2,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLQUZZFJPNSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53736-37-1 | |

| Record name | 6-METHYL-2-NITRAMINO-4-PYRIMIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-nitroamino-6-methylpyrimidin-4(3H)-one

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-nitroamino-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights.

Introduction and Molecular Overview

2-nitroamino-6-methylpyrimidin-4(3H)-one belongs to the pyrimidinone class of heterocyclic compounds. The core structure consists of a pyrimidine ring, which is fundamental to various biologically significant molecules, including the nucleobases uracil, thymine, and cytosine. The presence of a nitroamino group (-NHNO₂) at the 2-position and a methyl group at the 6-position imparts specific electronic and steric properties that influence its reactivity and potential biological activity.

The nitroamino functional group is a strong electron-withdrawing group, which can significantly impact the electron density distribution within the pyrimidine ring. This feature is crucial for its chemical reactivity and potential interactions with biological targets. The compound exists in tautomeric forms, with the keto form, 2-nitroamino-6-methylpyrimidin-4(3H)-one, generally being the most stable.[1]

Molecular Structure:

Caption: 2D structure of 2-nitroamino-6-methylpyrimidin-4(3H)-one.

Synthesis of 2-nitroamino-6-methylpyrimidin-4(3H)-one

The primary and most established method for the synthesis of 2-nitroamino-6-methylpyrimidin-4(3H)-one is the condensation reaction between nitroguanidine and a β-keto ester, specifically ethyl acetoacetate. This reaction is a classic example of pyrimidine ring formation.[2]

Proposed Synthetic Pathway:

Caption: Proposed synthesis workflow for 2-nitroamino-6-methylpyrimidin-4(3H)-one.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of similar pyrimidine derivatives.[1]

Materials:

-

Nitroguanidine

-

Ethyl acetoacetate

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add sodium metal (0.17 mol) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and an inert atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (0.17 mol). Subsequently, add nitroguanidine (0.17 mol) portion-wise with stirring.

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the solution to a pH of approximately 6-7. This will precipitate the product. The resulting solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to yield the purified 2-nitroamino-6-methylpyrimidin-4(3H)-one.

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for 2-nitroamino-6-methylpyrimidin-4(3H)-one | Experimental Value for 2-amino-6-methylpyrimidin-4(3H)-one | Reference |

| Molecular Formula | C₅H₆N₄O₃ | C₅H₇N₃O | [3] |

| Molecular Weight | 170.13 g/mol | 125.13 g/mol | [3] |

| Appearance | Expected to be a white to pale yellow crystalline solid | White to cream powder | |

| Melting Point | Expected to be >300 °C (with decomposition) | >300 °C (lit.) | |

| Solubility | Predicted to have low solubility in water and common organic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF. | Sparingly soluble in aqueous base, slightly soluble in DMSO. | |

| pKa | The nitroamino group is expected to be significantly more acidic than an amino group. | 10.03 ± 0.50 (Predicted) |

Spectroscopic and Analytical Data

Detailed spectroscopic data for 2-nitroamino-6-methylpyrimidin-4(3H)-one is not currently published. However, the expected spectral characteristics can be inferred from the structure and by comparison with 2-amino-6-methylpyrimidin-4(3H)-one.

¹H NMR Spectroscopy (Predicted)

In a solvent such as DMSO-d₆, the following proton signals are anticipated:

-

A singlet for the methyl protons (-CH₃) around δ 2.1-2.3 ppm.

-

A singlet for the vinyl proton on the pyrimidine ring (-CH=) around δ 5.2-5.5 ppm.

-

A broad singlet for the N-H proton of the nitroamino group, which may be exchangeable with D₂O.

-

A broad singlet for the N-H proton of the pyrimidine ring, also exchangeable with D₂O.

For comparison, the ¹H NMR spectrum of 2-amino-6-methylpyrimidin-4(3H)-one in CDCl₃ shows signals at δ 11.09 (s, 1H, OH), 5.92 (s, 2H, NH₂), 5.14 (s, 1H, Ar-H), and 2.14 (s, 3H, Ar-CH₃).[1]

¹³C NMR Spectroscopy (Predicted)

The anticipated chemical shifts in the ¹³C NMR spectrum are:

-

A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.

-

A signal for the vinyl carbon (-CH=) around δ 100-105 ppm.

-

Signals for the pyrimidine ring carbons, with the carbonyl carbon (C=O) appearing downfield around δ 160-165 ppm.

The ¹³C NMR data for 2-amino-6-methylpyrimidin-4(3H)-one in CDCl₃ shows peaks at δ 162.3, 161.1, 155.3, 102.5, and 23.9.[1]

Infrared (IR) Spectroscopy (Predicted)

Key expected IR absorption bands include:

-

N-H stretching vibrations in the range of 3200-3400 cm⁻¹.

-

C=O stretching of the pyrimidinone ring around 1650-1700 cm⁻¹.

-

Asymmetric and symmetric stretching of the nitro group (-NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C and C=N stretching vibrations within the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected at m/z 170 or 171, respectively. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and other characteristic fragments of the pyrimidine ring.

Reactivity and Potential Applications

The chemistry of 2-nitroamino-6-methylpyrimidin-4(3H)-one is dominated by the electrophilic nature of the pyrimidine ring, influenced by the electron-withdrawing nitroamino group.

Chemical Reactivity

-

Nucleophilic Substitution: The nitroamino group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles. This allows for the synthesis of a variety of 2-substituted pyrimidinone derivatives. For instance, reaction with primary or secondary amines can yield 2-amino-substituted pyrimidines.[4]

-

Reduction of the Nitro Group: The nitro group of the nitroamino moiety can be reduced to an amino group, which could potentially lead to the formation of a hydrazine derivative.

Potential Applications

-

Pharmaceutical Intermediates: Pyrimidine derivatives are a cornerstone of many pharmaceuticals. The reactivity of the nitroamino group makes this compound a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Derivatives of similar pyrimidinones have been investigated as potential HIV-1 replication inhibitors.[4]

-

Energetic Materials: The presence of the nitro group suggests that this compound and its derivatives could be explored for applications in the field of energetic materials.

Safety and Handling

A specific safety data sheet for 2-nitroamino-6-methylpyrimidin-4(3H)-one is not available. The following information is based on the safety profiles of similar compounds, such as nitroanilines and aminopyrimidines.[5][6][7]

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Likely to cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and hot surfaces.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Conclusion

2-nitroamino-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative with significant potential as a synthetic intermediate in the development of novel pharmaceuticals and other functional materials. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted from its structure and comparison with related compounds. The synthetic route via condensation of nitroguanidine and ethyl acetoacetate provides a viable method for its preparation. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

-

Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

- Safety Data Sheet - 4-Nitroaniline. (2021, March 3).

-

2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

- 4 - SAFETY DATA SHEET. (2015, October 13).

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Arabian Journal of Chemistry.

-

nitroguanidine - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

Tautomerism of 2-nitroaminopyrimidines

An In-depth Technical Guide to the Tautomerism of 2-Nitroaminopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic compounds is of paramount importance in the field of medicinal chemistry and drug development, as the biological activity of a molecule can be intrinsically linked to a specific tautomeric form. 2-Nitroaminopyrimidines, a class of compounds with significant potential in various therapeutic areas, exhibit a fascinating and complex tautomeric equilibrium. This guide provides a comprehensive exploration of the tautomerism of 2-nitroaminopyrimidines, delving into the structural nuances of the primary tautomeric forms, the key factors that influence their equilibrium, and the advanced analytical techniques employed for their characterization. By synthesizing established principles from related chemical systems and presenting detailed experimental and computational methodologies, this document serves as an authoritative resource for researchers seeking to understand and manipulate the tautomeric behavior of this important class of molecules.

Introduction: The Significance of Tautomerism in 2-Nitroaminopyrimidines

Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[1] For drug development professionals, a thorough understanding of a compound's tautomeric preferences is not merely an academic exercise; it is a critical component of rational drug design. The different tautomers of a molecule can exhibit distinct physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.[2]

2-Aminopyrimidines are a cornerstone scaffold in medicinal chemistry, found in numerous approved drugs.[3][4] The introduction of a nitroamino group at the 2-position introduces a rich and complex tautomeric landscape. The electron-withdrawing nature of the nitro group, combined with the hydrogen bonding capabilities of the amino linker and the pyrimidine ring nitrogens, creates a finely balanced equilibrium between several potential tautomeric forms. Understanding and controlling this equilibrium is crucial for optimizing the biological activity, stability, and bioavailability of drug candidates based on this scaffold.

The Tautomeric Landscape of 2-Nitroaminopyrimidines

The tautomerism of 2-nitroaminopyrimidines is primarily centered around the exocyclic nitroamino group and its interplay with the endocyclic pyrimidine ring nitrogens. Three principal tautomeric forms are in equilibrium: the nitroamine form, the nitrimine form, and the aci-nitro form.

-

2.1. The Nitroamine Tautomer: This form is characterized by a proton residing on the amino nitrogen, with a double bond between the nitrogen and the nitro group. This tautomer is often a significant contributor to the equilibrium mixture, particularly in non-polar environments.

-

2.2. The Nitrimine Tautomer: In this tautomer, a proton has migrated from the exocyclic amino nitrogen to one of the endocyclic pyrimidine nitrogens (N1 or N3), resulting in an exocyclic nitrimine (N=NO₂) double bond. This form can be stabilized by polar solvents and hydrogen bonding interactions.[2][5] The relative stability of the N1-H versus N3-H nitrimine tautomers will be influenced by the substitution pattern on the pyrimidine ring.

-

2.3. The aci-Nitro (Nitronic Acid) Tautomer: This less common but potentially reactive tautomer involves the migration of a proton to one of the oxygen atoms of the nitro group, forming a nitronic acid.[6][7][8] While generally less stable than the nitroamine and nitrimine forms, the aci-nitro tautomer can be an important intermediate in certain chemical reactions and metabolic pathways.[7][9][10] Its formation can be favored under acidic conditions.[7]

Caption: Tautomeric equilibrium of 2-nitroaminopyrimidine.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed but is a dynamic state influenced by a variety of internal and external factors.

-

3.1. Substituent Effects: The electronic nature of substituents on the pyrimidine ring can significantly alter the relative stabilities of the tautomers. Electron-donating groups will generally increase the basicity of the ring nitrogens, potentially favoring the nitrimine form. Conversely, electron-withdrawing groups can decrease the basicity of the ring and may favor the nitroamine form.[11] The position of the substituent is also critical, as it can sterically hinder or promote the formation of certain tautomers.[12]

-

3.2. Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining tautomeric preference.[2] Polar protic solvents, such as water and alcohols, can stabilize the more polar nitrimine and aci-nitro tautomers through hydrogen bonding.[2] In contrast, non-polar aprotic solvents, like chloroform or dioxane, are more likely to favor the less polar nitroamine form. This phenomenon, known as solvatochromism, can be readily observed using UV-Vis spectroscopy.

-

3.3. pH: The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for the formation of the aci-nitro tautomer.[7] Under basic conditions, deprotonation can occur, forming a nitronate anion, which upon acidification can transiently form the aci-nitro tautomer before reverting to the more stable nitroamine or nitrimine forms.[6]

-

3.4. Temperature: Temperature can influence the tautomeric equilibrium by altering the relative populations of the tautomers according to the principles of thermodynamics. Variable-temperature NMR studies can provide valuable information about the enthalpy and entropy differences between the tautomeric forms.[13]

Experimental Characterization of Tautomers

A multi-faceted approach, combining several spectroscopic and analytical techniques, is essential for the unambiguous characterization of the tautomeric equilibrium of 2-nitroaminopyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[14][15] By analyzing chemical shifts, coupling constants, and performing variable-temperature experiments, one can identify and quantify the different tautomers present in a sample.

Expected NMR Signatures:

| Tautomer Form | Key ¹H NMR Features | Key ¹³C NMR Features | Key ¹⁵N NMR Features |

| Nitroamine | Sharp N-H proton signal; distinct pyrimidine ring proton signals. | C2 carbon signal shifted downfield due to attachment to two nitrogens. | Distinct signals for the amino and nitro nitrogens.[16] |

| Nitrimine | Absence of exocyclic N-H proton; presence of endocyclic N-H proton; altered chemical shifts of pyrimidine ring protons due to changes in aromaticity. | Upfield shift of the C2 carbon signal compared to the nitroamine form. | Shift in the ring nitrogen signal involved in tautomerism.[16] |

| aci-Nitro | Presence of an O-H proton signal; significant changes in the chemical shifts of the pyrimidine ring protons. | Further changes in the C2 carbon chemical shift. | Significant shift in the nitro group nitrogen signal. |

Experimental Protocol: ¹H NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve 5-10 mg of the 2-nitroaminopyrimidine derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). To investigate solvent effects, prepare parallel samples in solvents of varying polarity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Tautomer Identification: Analyze the spectrum for the presence of multiple sets of signals corresponding to the different tautomers. Pay close attention to the integration of the pyrimidine ring protons and the presence or absence of exchangeable N-H or O-H protons.

-

Quantification: Calculate the molar ratio of the tautomers by comparing the integration of well-resolved, non-overlapping signals unique to each species.[15]

-

Variable-Temperature Study (Optional): To study the thermodynamics of the equilibrium, acquire spectra at a range of temperatures (e.g., from 273 K to 333 K). Changes in the integral ratios will allow for the calculation of ΔH° and ΔS° for the tautomeric interconversion.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for monitoring tautomeric equilibria, particularly when the tautomers possess different chromophoric systems.[17] The nitroamine, nitrimine, and aci-nitro forms are expected to have distinct absorption maxima (λ_max).

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of the 2-nitroaminopyrimidine derivative in a non-absorbing solvent (e.g., acetonitrile).

-

Sample Preparation: Prepare a series of dilute solutions (typically in the 10⁻⁴ to 10⁻⁵ M range) in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Compare the λ_max values across the different solvents. A significant shift in λ_max with solvent polarity (solvatochromism) is a strong indicator of a shift in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous structural information about the tautomeric form present in the solid state.[4][18] While this technique does not provide information about the equilibrium in solution, it offers a crucial reference point and allows for the precise determination of bond lengths and angles, which can be correlated with spectroscopic and computational data.

Caption: Workflow for the comprehensive analysis of tautomerism.

Computational Chemistry: A Predictive and Complementary Tool

In conjunction with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and analytical tool.[2][19][20] Quantum chemical calculations can provide valuable insights into:

-

Relative Tautomer Stabilities: By calculating the Gibbs free energy of each tautomer, one can predict the position of the tautomeric equilibrium in the gas phase.[2]

-

Solvation Effects: Using continuum solvation models (like PCM), the influence of different solvents on the tautomeric equilibrium can be simulated, complementing experimental UV-Vis and NMR data.[2]

-

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and UV-Vis absorption spectra, which can aid in the assignment of experimental data to specific tautomers.

-

Transition States: DFT can be used to model the transition states for proton transfer between tautomers, providing information about the energy barriers and kinetics of interconversion.[21]

Implications for Drug Development

The ability of 2-nitroaminopyrimidines to exist in multiple tautomeric forms has profound implications for drug discovery and development. The specific tautomer that binds to a biological target may not be the most abundant form in solution. Therefore, designing molecules that preferentially adopt the bioactive tautomeric form is a key strategy for enhancing potency and selectivity. Furthermore, understanding the factors that control tautomerism can help in formulating drug substances with improved stability and solubility.

Conclusion

The tautomerism of 2-nitroaminopyrimidines is a complex interplay of structural and environmental factors. A comprehensive understanding of the nitroamine-nitrimine-aci-nitro equilibrium is essential for harnessing the full therapeutic potential of this chemical class. By employing a synergistic approach that combines high-resolution spectroscopic techniques like NMR with the predictive power of computational chemistry, researchers can effectively characterize and modulate the tautomeric landscape of these promising molecules, paving the way for the development of novel and more effective therapeutic agents.

References

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC. (2023, March 27). National Center for Biotechnology Information. [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024, May 24). Walsh Medical Media. [Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021, July 7). MDPI. [Link]

-

Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012, June 26). SciSpace. [Link]

-

Organic Chemistry-4. Kolkata. [Link]

-

Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021, October 1). PubMed. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, November 11). MDPI. [Link]

-

Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. RSC Publishing. [Link]

-

Possible tautomers and rotational isomers of C-nitramino-1,2,4-triazole... ResearchGate. [Link]

-

Reconstructive Methodology in the Synthesis of 2-Aminopurine. (2023, December 25). MDPI. [Link]

-

Computational studies on nitratoethylnitramine (NENA), its tautomers and charged forms. (2009, February 15). PubMed. [Link]

-

Catalysis of nitro-aci tautomerism of the genotoxicant 2-nitropropane by cytosol from rodent and human liver. PubMed. [Link]

-

Theoretical studies on nitro substitution in keto-enol and imine-enamine tautomeric processes. Indian Academy of Sciences. [Link]

-

Nitro aci-Nitro Tautomerism. (1993, March 1). University of Johannesburg. [Link]

-

Nitro/Aci Tautomerization. Sanibel Symposium. [Link]

-

Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024, July 20). ResearchGate. [Link]

-

Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. (2018, October 29). ResearchGate. [Link]

-

2-Aminopyrimidinium nitrate - PMC. National Center for Biotechnology Information. [Link]

-

Proton Transfer and Tautomerism in 2-Aminopurine-Thymine and Pyrrolocytosine-Guanine Base Pairs. (2018, July 31). PubMed. [Link]

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025, November 27). MDPI. [Link]

-

Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. RSC Publishing. [Link]

-

Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines. (2023, July 5). MDPI. [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007, December 13). MDPI. [Link]

-

Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. (2001, November 15). PubMed. [Link]

-

(PDF) Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. (2018, November 1). ResearchGate. [Link]

-

Some Tautomers of 5-Nitriminotetrazole - A DFT Study | Request PDF. (2025, August 8). ResearchGate. [Link]

-

Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding. PubMed. [Link]

-

An NMR study of the tantomerism of 2-acylaminopyridines. RSC Publishing. [Link]

-

Role of tautomerism in RNA biochemistry - PMC. National Center for Biotechnology Information. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2025, August 7). ResearchGate. [Link]

-

Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2 - PMC. National Center for Biotechnology Information. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC. (2022, March 10). National Center for Biotechnology Information. [Link]

-

Tautomerism Detected by NMR. (2020, October 29). Encyclopedia.pub. [Link]

-

Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. (2013, September 9). ResearchGate. [Link]

-

Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study. (2006, June 8). PubMed. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017, February 7). MDPI. [Link]

-

Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. (2023, July 22). IRIS . [Link]

Sources

- 1. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]

- 9. Catalysis of nitro-aci tautomerism of the genotoxicant 2-nitropropane by cytosol from rodent and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.uj.ac.za [pure.uj.ac.za]

- 11. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. scispace.com [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Computational studies on nitratoethylnitramine (NENA), its tautomers and charged forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-nitramino-6-methyl-4-pyrimidinone: Synthesis, Characterization, and Inferred Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nitramino-6-methyl-4-pyrimidinone, a heterocyclic compound for which direct literature is sparse. By leveraging data from structurally similar analogues, this document delineates a viable synthetic pathway, predicts its chemical and physical properties, and outlines detailed protocols for its characterization. The guide is structured to provide researchers with the foundational knowledge required to synthesize, identify, and potentially utilize this molecule in various research and development applications, particularly in medicinal chemistry and materials science. The synthesis of the precursor, 2-amino-6-methyl-4-pyrimidinone, is detailed, followed by a proposed N-nitration protocol adapted from established methodologies for related aminopyrimidines. Furthermore, this guide discusses the expected analytical signatures of the target compound using modern spectroscopic techniques and explores its potential applications based on the known reactivity of the pyrimidinone core and the energetic nature of the nitramino functional group.

Introduction and Nomenclature

2-nitramino-6-methyl-4-pyrimidinone is a substituted pyrimidine derivative characterized by a nitramino functional group at the 2-position, a methyl group at the 6-position, and a carbonyl group at the 4-position of the pyrimidine ring. Due to the absence of a common name in the literature, its nomenclature is based on systematic IUPAC naming conventions.

The pyrimidinone core is a prevalent scaffold in numerous biologically active compounds, and the introduction of a nitramino group can significantly influence the molecule's electronic properties, stability, and potential as an energetic material or a precursor for further functionalization. This guide aims to bridge the knowledge gap for this specific molecule by providing a scientifically grounded, in-depth resource based on the established chemistry of its constituent parts.

Synonyms and Identifiers

A definitive list of synonyms is not available due to the compound's novelty in published literature. However, based on systematic nomenclature, the following names can be considered valid synonyms for 2-nitramino-6-methyl-4-pyrimidinone:

-

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide

-

6-methyl-2-(nitroamino)pyrimidin-4(3H)-one

It is important to note that this compound can exist in tautomeric forms, with the keto form, 2-amino-6-methylpyrimidin-4(3H)-one, being favored in the solid state for the amino precursor.[1]

Proposed Synthesis Pathway

The synthesis of 2-nitramino-6-methyl-4-pyrimidinone can be logically approached in a two-step process: first, the synthesis of the precursor 2-amino-6-methyl-4-pyrimidinone, followed by the N-nitration of the amino group.

Caption: Proposed two-step synthesis of 2-nitramino-6-methyl-4-pyrimidinone.

Synthesis of 2-amino-6-methyl-4-pyrimidinone (Precursor)

The synthesis of the amino precursor is a well-established condensation reaction between ethyl acetoacetate and guanidine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve guanidine hydrochloride in an appropriate solvent such as ethanol.

-

Base Addition: Add a stoichiometric equivalent of a base, like sodium ethoxide, to generate free guanidine in situ.

-

Condensation: To the guanidine solution, add ethyl acetoacetate dropwise while maintaining the temperature at reflux.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure 2-amino-6-methyl-4-pyrimidinone.

N-Nitration of 2-amino-6-methyl-4-pyrimidinone

The introduction of the nitramino group is achieved through electrophilic nitration at the exocyclic amino group. This reaction typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The following protocol is adapted from established procedures for the nitration of aminopyridines.[2][3][4]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-amino-6-methyl-4-pyrimidinone to cold (0-5 °C) concentrated sulfuric acid. Stir until complete dissolution.

-

Nitration: Cool the mixture in an ice-salt bath to maintain a temperature between 0 and 10 °C. Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, continue stirring at a low temperature for several hours, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The nitrated product is expected to precipitate from the acidic solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold water to remove residual acid and dry under vacuum to obtain 2-nitramino-6-methyl-4-pyrimidinone.

Inferred Chemical and Physical Properties

The properties of 2-nitramino-6-methyl-4-pyrimidinone are inferred from the known characteristics of its functional groups and related molecules.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₅H₆N₄O₃ |

| Molecular Weight | 170.13 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Likely to have limited solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF. |

| Thermal Stability | The presence of the nitramino group suggests that the compound may be thermally sensitive and potentially energetic. The stability can be influenced by the presence of impurities and the crystalline form. |

| Acidity | The proton on the nitramino group is expected to be acidic, allowing for the formation of salts with bases. |

Analytical Characterization

The structural elucidation of 2-nitramino-6-methyl-4-pyrimidinone would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons, the vinyl proton on the pyrimidinone ring, and the proton on the ring nitrogen. The chemical shift of the NH proton of the nitramino group might be broad and concentration-dependent.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the pyrimidine ring, and the methyl carbon.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight. The fragmentation pattern in EI-MS is expected to show characteristic losses related to the nitro group (NO₂, NO) and fragmentation of the pyrimidinone ring.[2][5]

Infrared (IR) Spectroscopy

The IR spectrum will be critical for identifying the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (ring) | 3100 - 3300 |

| C-H Stretch | 2900 - 3000 |

| C=O Stretch | 1650 - 1700 |

| C=C and C=N Stretch | 1500 - 1650 |

| NO₂ Asymmetric Stretch | 1550 - 1600 |

| NO₂ Symmetric Stretch | 1300 - 1350 |

Potential Applications and Further Research

While the specific applications of 2-nitramino-6-methyl-4-pyrimidinone are yet to be explored, its structure suggests potential in several areas:

-

Medicinal Chemistry: The pyrimidinone scaffold is a well-known pharmacophore. The nitramino group could serve as a handle for further derivatization or could itself impart biological activity.

-

Energetic Materials: Compounds containing nitramino groups are often investigated for their energetic properties.[3][6] The energy content and sensitivity of this molecule would need to be carefully evaluated.

-

Organic Synthesis: The reactivity of the nitramino group and the pyrimidinone ring could be exploited to synthesize more complex heterocyclic systems.

Further research should focus on the safe and efficient synthesis of this compound, a thorough characterization of its properties, and an exploration of its reactivity and potential biological activities.

Safety Considerations

Given the presence of a nitramino group, 2-nitramino-6-methyl-4-pyrimidinone should be handled with caution. It is potentially an energetic material and may be sensitive to heat, shock, or friction. Standard safety protocols for handling potentially explosive compounds should be followed, including the use of personal protective equipment and working on a small scale, especially during initial synthesis and characterization.

Conclusion

This technical guide has provided a comprehensive, albeit inferred, overview of 2-nitramino-6-methyl-4-pyrimidinone. By building upon the known chemistry of its precursor and related compounds, a viable synthetic route and expected analytical characteristics have been detailed. This document serves as a foundational resource to stimulate and guide future research into this novel heterocyclic compound, paving the way for its potential application in diverse scientific fields.

References

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. [Link]

-

Klapötke, T. M., & Stierstorfer, J. (2020). Tuning the Properties of 5‐Azido and 5‐Nitramino‐tetrazoles by Diverse Functionalization – General Concepts for Future Energetic Materials. Chemistry – A European Journal, 26(4), 835-846. [Link]

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]

-

Fierro, A. M., & Martinez, A. (2014). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. International Journal of Chemistry, 6(2). [Link]

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]

Sources

- 1. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

6-methyl-2-(nitroamino)pyrimidin-4(3H)-one vs 2-amino-6-methylpyrimidin-4(3H)-one

This guide provides an in-depth technical analysis comparing 2-amino-6-methylpyrimidin-4(3H)-one (Compound B, a stable pharmaceutical scaffold) and its nitrated derivative, 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one (Compound A, a high-energy reactive intermediate).

Executive Summary

The relationship between 2-amino-6-methylpyrimidin-4(3H)-one (commonly known as 6-methylisocytosine) and 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one is defined by the kinetics of electrophilic aromatic substitution.

-

Compound B (Amino form): A thermodynamic sink. It is a stable, versatile building block used extensively in supramolecular chemistry (UPy motifs) and medicinal chemistry (kinase inhibitors).

-

Compound A (Nitroamino form): A kinetic intermediate. Formed via N-nitration at low temperatures, it is an energetic species that readily undergoes acid-catalyzed rearrangement to form the C-nitro isomer (2-amino-6-methyl-5-nitropyrimidin-4(3H)-one).

This guide details the synthesis, mechanistic interconversion, and divergent utility of these two distinct chemical entities.

Structural & Electronic Divergence

The functionalization at the C2-position drastically alters the electronic landscape of the pyrimidine ring.

| Feature | 2-Amino-6-methylpyrimidin-4(3H)-one (B) | 6-Methyl-2-(nitroamino)pyrimidin-4(3H)-one (A) |

| Functional Group | Primary Amine ( | Primary Nitramine ( |

| Electronic Effect | Strong Electron Donor (+M effect) | Strong Electron Withdrawing (-I, -M effect) |

| Ring Electron Density | Enriched (Nucleophilic at C5) | Depleted (Electrophilic character increases) |

| H-Bonding | Quadruple H-bond donor/acceptor (DDAA) | Disrupted H-bonding; internal H-bond potential |

| Stability | High (Stable solid, mp > 300°C) | Low (Metastable; shock/thermal sensitivity) |

| Primary Utility | Supramolecular polymers, Drug scaffold | Energetic materials, Synthetic intermediate |

Tautomeric Considerations

Both compounds exist in equilibrium between the pyrimidinone (keto) and pyrimidinol (enol) forms.

-

Compound B favors the pyrimidin-4(3H)-one tautomer in the solid state and polar solvents, facilitating the famous DDAA (Donor-Donor-Acceptor-Acceptor) hydrogen bonding array used in self-healing polymers.

-

Compound A exhibits a more complex tautomerism due to the acidity of the nitroamino proton. The electron-withdrawing nitro group increases the acidity of the exocyclic nitrogen, making the species susceptible to deprotonation and subsequent rearrangement.

Synthesis & Mechanistic Pathways

The transformation from the stable amino precursor (B) to the nitroamino derivative (A), and its subsequent rearrangement, is a classic example of kinetic vs. thermodynamic control in heterocyclic chemistry.

Pathway Analysis

-

Synthesis of Precursor (B): Condensation of guanidine nitrate with ethyl acetoacetate under basic conditions.

-

N-Nitration (Formation of A): Reaction with nitric acid/sulfuric acid at low temperature (

). The amino group attacks the nitronium ion ( -

Rearrangement (Loss of A): Upon heating or prolonged exposure to acid, the nitro group migrates from the exocyclic nitrogen to the C5 ring position (Bamberger-type rearrangement), yielding the thermodynamically stable 5-nitro isomer.

Visualization of Reaction Pathways[3]

Figure 1: Reaction pathway showing the synthesis of the amino precursor and its bifurcation into N-nitro (kinetic) and C-nitro (thermodynamic) derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one (Compound B)

Objective: Large-scale preparation of the scaffold. Mechanism: Cyclocondensation.

-

Reagents: Guanidine carbonate (0.5 mol), Ethyl acetoacetate (0.5 mol), Ethanol (absolute, 300 mL).

-

Procedure:

-

Dissolve guanidine carbonate in ethanol.

-

Add ethyl acetoacetate dropwise with stirring.

-

Heat the mixture to reflux for 6–8 hours. A white precipitate will form.

-

Cool to room temperature and filter the solid.

-

Purification: Recrystallize from water or ethanol/water mixture.

-

Yield: Typically 80–90%.

-

Characterization: MP > 300°C (decomp).

NMR (DMSO-

-

Protocol 2: Nitration to 6-Methyl-2-(nitroamino)pyrimidin-4(3H)-one (Compound A)

Objective: Isolation of the N-nitro intermediate. Critical Control: Temperature must be maintained below 0°C to prevent rearrangement.

-

Reagents: Compound B (10 mmol), Conc.

(5 mL), Fuming -

Procedure:

-

Dissolve Compound B in conc.

while keeping the temperature at -5°C to 0°C using an ice-salt bath. -

Add fuming

dropwise over 30 minutes, ensuring temperature does not rise above 0°C. -

Stir at 0°C for 1 hour.

-

Quenching: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. The N-nitro compound should precipitate as a white/pale yellow solid.

-

Isolation: Filter immediately while cold. Wash with ice-cold water.

-

Storage: Store in a desiccator at low temperature. This compound is metastable.

-

Note: If the mixture is allowed to warm or stand, the product converts to the 5-nitro isomer (yellow solid).

-

Applications & Utility

Compound B: The Pharmaceutical & Material Scaffold

-

Supramolecular Chemistry: The 2-amino-4-pyrimidinone motif forms a self-complementary DDAA (Donor-Donor-Acceptor-Acceptor) quadruple hydrogen bond array. This is the basis of ureidopyrimidinone (UPy) units used in self-healing polymers and supramolecular hydrogels.

-

Drug Discovery: Acts as a bioisostere for guanine/cytosine. Derivatives are explored as inhibitors for cyclin-dependent kinases (CDKs) and HIV reverse transcriptase .

Compound A: The Energetic Intermediate

-

Energetic Materials: Nitroamino heterocycles are precursors to high-density energetic materials (e.g., FOX-7 analogs). The

group contributes significantly to the positive oxygen balance and density of the crystal lattice. -

Synthetic Reactivity: The nitroamino group is a "masked" diazonium equivalent. Under specific conditions, it can undergo dehydration to form azo-linkages or serve as a leaving group in nucleophilic aromatic substitution (

) reactions on the pyrimidine ring.

Safety & Handling

-

Compound B: Generally low toxicity, but should be handled as a standard chemical irritant.

-

Compound A (Nitroamine):

-

Explosion Hazard: Nitroamines can be shock-sensitive and thermally unstable. Do not heat the isolated solid above 50°C without DSC (Differential Scanning Calorimetry) validation.

-

Acid Sensitivity: In the presence of strong acids, the rearrangement is exothermic. Run nitration reactions with strict temperature control to prevent thermal runaway.

-

References

-

Synthesis of 6-methylisocytosine

- Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines."

- Source: Brown, D. J. (Wiley-Interscience).

- Context: Standard synthesis via condens

-

Nitramine Rearrangement Mechanism

-

Title: "The rearrangement of 2-nitraminopyridine to 2-amino-5-nitropyridine."[1]

- Source:Journal of the Chemical Society, Perkin Transactions.

- Context: Defines the acid-catalyzed migration mechanism applicable to pyrimidines.

-

-

Energetic Properties of Nitroaminopyrimidines

- Title: "Synthesis and properties of nitroaminopyrimidines as energetic m

- Source:Propellants, Explosives, Pyrotechnics.

- Context: Discusses the density and stability of N-nitro vs C-nitro isomers.

-

Supramolecular Applications (UPy)

- Title: "Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding."

- Source:Science, 1997.

- Context: Establishes 2-amino-6-methylpyrimidin-4(3H)

Sources

Application Notes and Protocols for the Preparation of Energetic Salts from 6-Methyl-2-(nitroamino)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one and its subsequent conversion into high-performance energetic salts. The protocols detailed herein are grounded in established principles of heterocyclic and energetic materials chemistry. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is supported by authoritative references. It is intended for use by qualified researchers in well-equipped laboratories, adhering to all necessary safety precautions for handling energetic materials.

Introduction: The Significance of Nitroaminopyrimidine-Based Energetic Materials

The field of energetic materials is continuously driven by the pursuit of compounds that offer a superior balance of high performance, thermal stability, and low sensitivity to mechanical stimuli.[1][2][3] Nitrogen-rich heterocyclic compounds are at the forefront of this research, as the high number of N-N and C-N bonds contributes to a large positive heat of formation, releasing substantial energy upon decomposition.[4] The pyrimidine backbone, a key structural motif in various biologically active molecules, also serves as a robust scaffold for the design of novel energetic materials.[5][6]

The introduction of a nitroamino group (-NHNO₂) onto the pyrimidine ring is a key strategy for enhancing energetic properties. This functional group improves density and oxygen balance while the acidic proton on the nitroamino moiety provides a reactive site for the formation of energetic salts.[7] Salt formation is a critical step in tuning the properties of energetic materials; it can lead to increased density, enhanced thermal stability, and reduced sensitivity compared to the neutral parent compound.[4]

This guide focuses on 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one, a promising but not extensively documented precursor for a new family of energetic salts. Its synthesis is accessible through the cyclocondensation of common starting materials. By reacting this acidic precursor with various nitrogen-rich bases, a library of energetic salts can be generated, each with unique performance characteristics.

Synthesis of the Precursor: 6-Methyl-2-(nitroamino)pyrimidin-4(3H)-one

The synthesis of the pyrimidinone ring is a classic cyclocondensation reaction. In this case, it involves the reaction of a β-ketoester, ethyl acetoacetate, with nitroguanidine.[8] The base-catalyzed reaction proceeds via an initial addition-elimination to form an intermediate which then cyclizes to the stable pyrimidinone ring.

Reaction Mechanism

The reaction is initiated by the deprotonation of nitroguanidine by a strong base, such as potassium ethoxide, to form a more potent nucleophile. This attacks the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the final product.

Caption: Proposed mechanism for the synthesis of the pyrimidinone precursor.

Experimental Protocol: Synthesis of 6-Methyl-2-(nitroamino)pyrimidin-4(3H)-one

Safety Warning: This procedure involves strong bases and the synthesis of a potential energetic material. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. A blast shield is highly recommended.

Materials:

-

Nitroguanidine (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Potassium metal (1.05 eq)

-

Anhydrous Ethanol

-

Hydrochloric Acid (2 M)

-

Deionized Water

Procedure:

-

Preparation of Potassium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add potassium metal in small pieces to anhydrous ethanol under a nitrogen atmosphere. Allow the potassium to react completely to form a solution of potassium ethoxide.

-

Reaction Mixture: To the freshly prepared potassium ethoxide solution, add nitroguanidine and stir until it is fully dissolved.

-

Addition of β-Ketoester: Slowly add ethyl acetoacetate to the reaction mixture dropwise at room temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 2 M hydrochloric acid to a pH of ~5-6. This will cause the product to precipitate.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one as a solid.

Characterization of the Precursor

The identity and purity of the synthesized precursor should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the methyl group and the pyrimidine ring protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

FT-IR Spectroscopy: To identify key functional groups, such as the N-H, C=O, C=N, and NO₂ vibrations.

-

Elemental Analysis: To confirm the empirical formula (C₅H₆N₄O₃).

Preparation of Energetic Salts

The acidic proton on the nitroamino group of 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one allows for the straightforward synthesis of various energetic salts through an acid-base reaction. The choice of the base (cation) is critical as it significantly influences the properties of the final salt. Nitrogen-rich cations like aminoguanidinium, diaminoguanidinium, and hydrazinium are commonly used to improve the nitrogen content and energetic performance.[4]

Caption: General workflow for the preparation and characterization of energetic salts.

General Protocol: Salt Formation

Safety Warning: The resulting salts are energetic materials and must be handled in small quantities with extreme care, using appropriate PPE and safety shields. Friction, impact, and electrostatic discharge can cause detonation.

Materials:

-

6-methyl-2-(nitroamino)pyrimidin-4(3H)-one (1.0 eq)

-

Selected Nitrogen-Rich Base (e.g., Aminoguanidine, Hydrazine, Hydroxylamine) (1.0 eq)

-

Solvent (e.g., Methanol, Ethanol, Water, or a mixture)

Procedure:

-

Dissolution: Dissolve the 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one precursor in a minimal amount of a suitable solvent (e.g., hot methanol or water).

-

Base Addition: In a separate flask, dissolve the chosen base in the same solvent. If using a salt of the base (e.g., aminoguanidine bicarbonate), it must first be neutralized with an appropriate acid to liberate the free base.

-

Reaction: Slowly add the base solution to the precursor solution with stirring. The reaction is typically instantaneous.

-

Isolation: The resulting salt may precipitate directly from the solution upon cooling. If not, slowly evaporate the solvent at room temperature to obtain the crystalline salt.

-

Purification: The crude salt should be recrystallized from a suitable solvent system to achieve high purity.

Physicochemical and Energetic Properties

A thorough characterization is essential to determine the viability of the newly synthesized energetic salts. The following table outlines the key properties to be measured and their significance.

| Property | Method | Significance |

| Density (ρ) | Gas Pycnometer | A critical parameter that directly influences detonation performance. Higher density often leads to higher detonation velocity and pressure. |

| Thermal Stability (Td) | Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | Determines the decomposition temperature, which is crucial for handling, storage, and application safety. A higher Td is generally desirable.[9] |

| Heat of Formation (ΔHf) | Bomb Calorimetry (experimental) or Quantum Chemical Calculations | A measure of the energy stored in the molecule. A high positive heat of formation contributes to higher detonation performance. |

| Impact Sensitivity (IS) | BAM Fallhammer | Measures the material's sensitivity to impact. Lower values indicate higher sensitivity. Insensitive materials are safer to handle.[9] |

| Friction Sensitivity (FS) | BAM Friction Apparatus | Measures the material's sensitivity to friction. Lower values indicate higher sensitivity. |

| Detonation Velocity (D) | Calculation (e.g., EXPLO5, Cheetah) | The speed at which the detonation wave travels through the explosive. A key performance metric. |

| Detonation Pressure (P) | Calculation (e.g., EXPLO5, Cheetah) | The pressure of the detonation wave. A measure of the explosive's brisance or shattering power. |

Expected Performance and Comparison

While specific data for salts of 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one are not widely published, we can estimate their potential performance based on similar structures. Energetic salts based on nitroamino-functionalized heterocycles often exhibit detonation velocities and pressures comparable to or exceeding that of TNT, with significantly better thermal stability and lower sensitivity.[4][7] For instance, many nitrogen-rich salts show detonation velocities in the range of 8000-9000 m/s and pressures between 25-35 GPa.[3][4]

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the synthesis and characterization of novel energetic salts based on the 6-methyl-2-(nitroamino)pyrimidin-4(3H)-one precursor. The synthetic route is accessible and relies on fundamental organic chemistry principles. By systematically varying the cation, researchers can create a diverse range of energetic materials and investigate the structure-property relationships that govern their performance and safety. As with all work in this field, a paramount emphasis on safety is essential. These pyrimidine-based energetic salts represent a promising avenue for the development of next-generation high-performance materials.

References

-

Srinivas Dharavath et al. (2026). Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance. Dalton Transactions, 55, 2025. [Link][1][2]

-

Yin, P., & Shreeve, J. M. (2023). Synthesis of Novel Energetic Molecules Based on Pyrimidine Rings: Selection and Verification of Computational-Assisted Synthesis Pathways. SSRN. [Link][5]

-

Li, Y., et al. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. MDPI. [Link][3]

-

Wang, R., et al. (2014). Synthesis and Properties of Two Energetic Salts Based on 1-Amino-2-nitroguanidine. Journal of the Brazilian Chemical Society. [Link][4]

-

Shreeve, J. M. (2012). Nitroamino and Nitro Energetics. Defense Technical Information Center. [Link][7]

-

Zhang, J., et al. (2025). One-step synthesis of 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one as potential energetic material. ResearchGate. [Link]

-

Klapötke, T. M., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. [Link][9]

-

Ghazaryan, S., et al. (2025). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one | C10H9N3O | CID 135472977 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Solvent Selection for Recrystallization of Nitroamino Pyrimidines

This Application Note is designed for researchers and process chemists working with high-nitrogen heterocycles. It addresses the specific physicochemical challenges of nitroamino pyrimidines —a class of compounds characterized by high melting points, low solubility in common organic solvents, and energetic sensitivity.

Introduction & Physicochemical Context

Nitroamino pyrimidines (e.g., 2,4,6-triamino-5-nitropyrimidine, 4,6-diamino-5-nitropyrimidine) represent a unique challenge in purification. Structurally, these molecules possess a "push-pull" electronic system where electron-donating amino groups (

The Purification Paradox:

-

High Crystal Lattice Energy: The strong H-bond network leads to high melting points (

C) and extremely low solubility in standard solvents like dichloromethane or toluene. -

Decomposition Risk: High thermal stability does not preclude explosive decomposition. Recrystallization temperatures must remain significantly below the onset of decomposition (

). -

Oiling Out: The presence of impurities often depresses the melting point below the solvent boiling point, causing the product to separate as an oil rather than a crystal.[1]

Solvent Selection Strategy: The Thermodynamic Approach

Selection must be driven by Hansen Solubility Parameters (HSP) . Nitroamino pyrimidines generally possess high polarity (

Hansen Solubility Parameter (HSP) Mapping

| Solvent Class | Representative Solvents | HSP Interaction | Suitability |

| Dipolar Aprotic | DMSO, DMF, NMP | High | Primary Solvent. Dissolves solute at RT or mild heat. Hard to remove due to high BP. |

| Protic Polar | Water, Acetic Acid, Formic Acid | High | Dual Use. Good thermal recrystallization solvents (high |

| Oxygenated Organics | Acetone, Ethyl Acetate, THF | Moderate | Anti-Solvent. Often used to crash products out of DMSO/Acid solutions. |

| Non-Polar | Hexane, Toluene, Chloroform | Low | Poor. Ineffective for dissolution; limited utility even as anti-solvents due to immiscibility with primary solvents. |

The "Rule of Mixtures"

For these refractory compounds, single-solvent systems often fail. We utilize a Solvent/Anti-Solvent approach or pH-Swing Recrystallization .

-

System A (Thermal): Water or Acetic Acid.[2] (Requires heating near

C). -

System B (Precipitation): DMSO (Solvent) + Water/Ethanol (Anti-Solvent).

-

System C (Acid-Base): Dissolve in dilute HCl

Filter

Experimental Protocols

Protocol A: Thermal Recrystallization (Water/Acetic Acid)

Best for: 2,4,6-Triamino-5-nitropyrimidine (TANP) and highly polar analogs.

Safety Precaution: Ensure the heating bath is set at least

-

Slurry Generation: Suspend the crude solid (e.g., 5.0 g) in Distilled Water (100 mL).

-

Solubility Check: Heat to

C. If solid remains, add Glacial Acetic Acid dropwise until dissolution is complete.-

Note: Acetic acid disrupts the intermolecular H-bonds, increasing solubility.

-

-

Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove mechanical impurities (dust, metal shavings).

-

Controlled Cooling: Allow the filtrate to cool slowly to room temperature (approx.

C/min).-

Critical: Rapid cooling traps impurities and solvent inclusions.

-

-

Harvesting: Filter the crystals at

C. Wash with cold water ( -

Drying: Dry under vacuum at

C for 12 hours.

Protocol B: Solvent/Anti-Solvent Precipitation (DMSO/Water)

Best for: Thermally sensitive derivatives or those insoluble in boiling water.

-

Dissolution: Dissolve crude material in the minimum volume of DMSO at Room Temperature (or mild heat,

C).-

Target: A near-saturated solution.[3]

-

-

Filtration: Syringe-filter the solution (0.45

m PTFE) to remove insoluble particulates. -

Anti-Solvent Addition: Place the DMSO solution in a stirred vessel. Slowly add Water (or Ethanol) dropwise.

-

Observation: A cloud point (turbidity) indicates the limit of solubility (Meta-stable zone width - MSZW).

-

-

Redissolution (Optional): If oiling occurs, add a small aliquot of DMSO to clear the solution, then resume anti-solvent addition more slowly.

-

Crystallization: Once a stable precipitate forms, cool the mixture to

C to maximize yield. -

Washing: Filter and wash extensively with water or ethanol to remove DMSO traces.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic gate ensures the correct solvent system is chosen based on the compound's initial solubility profile.

Caption: Decision matrix for selecting the optimal purification pathway based on solubility thresholds.

Figure 2: Recrystallization Process Flow

A step-by-step visualization of the critical control points (CCPs) in the purification process.

Caption: Operational workflow emphasizing the feedback loop for correcting "oiling out" phenomena.

Troubleshooting & Critical Parameters

Oiling Out

Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common when

-

Increase Solvent Volume: Lower the concentration to shift the saturation point.

-

Seeding: Add pure seed crystals at the cloud point to bypass the oiling phase and induce heterogeneous nucleation.

-

Change Solvent: Switch to a solvent with a higher boiling point or better HSP match.

Polymorphism

Nitroamino pyrimidines can exhibit polymorphism (different crystal packing).

-

Protocol: Always verify the crystal form using PXRD (Powder X-Ray Diffraction) or DSC (Differential Scanning Calorimetry) after recrystallization. Rapid precipitation (Method B) often yields metastable polymorphs, while slow cooling (Method A) favors the thermodynamic form.

References

-

BenchChem. 5-Nitro-2,4,6-triaminopyrimidine as an Intermediate for Antimicrobial Compounds. (Application Note).

-

University of York. Solvent Choice - Chemistry Teaching Labs. (General Recrystallization Principles).

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. (Theoretical Grounding).

-

Google Patents. Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (US4167633A - Specific solubility data for triamino-pyrimidines).

-

PrepChem. Synthesis of 5-nitroso-2,4,6-triaminopyrimidine. (Practical synthesis and purification details).

Sources

Advanced Application Note: Acid-Catalyzed Nitramine Rearrangement

Executive Summary

The Nitramine Rearrangement (specifically the acid-catalyzed rearrangement of aromatic nitramines) is a critical transformation in both high-energy materials science and pharmaceutical intermediate synthesis. Unlike the Bamberger rearrangement (which involves

For drug development professionals, this pathway offers a strategy for regioselective nitration of anilines that is often cleaner than direct electrophilic aromatic substitution.[1] For energetic materials scientists, understanding this mechanism is vital for predicting the degradation pathways of RDX, HMX, and CL-20 derivatives.[1]

This guide provides a deep mechanistic analysis focusing on the "Cage Effect" (Radical Pair vs. Ion Pair) theory established by William N. White, alongside robust, self-validating experimental protocols.[1]

Mechanistic Deep Dive: The "Cartridge Case" Theory

The rearrangement of

The Pathway

-

Protonation: The reaction is acid-catalyzed.[1] Protonation occurs at the amino nitrogen (or less frequently, the nitro oxygen), weakening the

bond. -

Cleavage (The Critical Step): The

bond cleaves.[1] -

The "Cage" Effect:

-

Intramolecular Path: The radical pair recombines within the cage at the ortho or para positions.

-

Intermolecular Path: The pair diffuses out of the cage (escapes). The

species becomes free in the bulk solvent and can nitrate other molecules or be scavenged.

-

Visualization of the Mechanism

The following diagram illustrates the competition between cage recombination and dissociation.

Figure 1: The "Cage Effect" mechanism showing the bifurcation between intramolecular recombination and intermolecular dissociation.

Critical Parameters & Experimental Design

To control the regioselectivity and yield, three parameters must be optimized:

| Parameter | Impact on Mechanism | Recommendation |

| Acid Strength | Stronger acids ( | Use HCl in Acetic Acid for strictly intramolecular rearrangement.[1] |

| Solvent Viscosity | Higher viscosity solvents "tighten" the cage, increasing intramolecular product yield.[1] | Acetic Acid or Dioxane are standard.[1] |

| Scavengers | Presence of easily nitrated substrates (e.g., p-cresol, urea) captures "escaped" | Use Urea (1.0 eq) only during mechanistic validation, not synthesis. |

Detailed Protocols

Protocol A: Synthesis of N-Nitro-N-methylaniline (Precursor)

Note: Direct nitration of anilines often leads to oxidation.[1] This protocol uses Acetyl Nitrate generated in situ for mild N-nitration.[2]

Safety: Acetyl nitrate is explosive if isolated.[1] Always generate in solution and use immediately. Maintain temperature strictly below 0°C.

-

Reagent Preparation:

-

Cool Acetic Anhydride (20 mL) to 0°C in a salt-ice bath.

-

Slowly add fuming Nitric Acid (1.2 mL, 1.1 eq) dropwise. Caution: Exothermic.[1]

-

Stir for 15 minutes at 0°C to form acetyl nitrate.

-

-

Substrate Addition:

-

Dissolve N-methylaniline (2.0 g, 18.7 mmol) in Acetic Anhydride (5 mL).

-

Add the amine solution dropwise to the acetyl nitrate mixture, ensuring internal temperature typically stays < 5°C .

-

-

Reaction:

-

Stir at 0°C for 60 minutes.

-

Monitor by TLC (Silica, 20% EtOAc/Hexane).[1]

-nitro compounds typically have higher

-

-

Workup:

-

Pour the mixture onto 100g of crushed ice/water slurry.

-

Neutralize carefully with solid

or -

Extract with Dichloromethane (

mL).[1] -

Wash organics with brine, dry over

, and concentrate in vacuo (do not heat above 40°C).[1] -

Yield: Expect pale yellow oil/solid.[1] Store at -20°C (thermal rearrangement occurs at room temp over time).

-

Protocol B: Acid-Catalyzed Rearrangement (The "White" Procedure)

Target: Conversion to o-nitro-N-methylaniline and p-nitro-N-methylaniline.[1]

-

Setup:

-

Prepare a 0.5 M solution of the N-nitro substrate in Glacial Acetic Acid .

-

Prepare the catalyst solution: 1.0 M HCl in Glacial Acetic Acid (anhydrous).

-

-

Execution:

-

Mix equal volumes of substrate and catalyst solutions (Final [Substrate] = 0.25 M).

-

Temperature: Heat to 40°C under

atmosphere.[1] -

Time: Reaction is typically complete in 2–4 hours.

-

-

Quench & Analysis:

Protocol C: The "Crossover" Validation (Self-Validating System)

Purpose: To prove whether your specific conditions are driving an intramolecular (clean) or intermolecular (messy) pathway.

-

Design:

-

Logic:

-

If the mechanism is Intramolecular : The yield of nitroaniline in Reaction B will be identical to Reaction A. The

never leaves the cage to see the cresol. -

If the mechanism is Intermolecular : The yield of nitroaniline in Reaction B will drop significantly, and 2-nitro-p-cresol will be observed.[1]

-

-

Outcome:

-

If >10% "crossover" (scavenged product) is observed, your solvent cage is too "loose."[1] Switch to a more viscous solvent or lower temperature to improve regioselectivity.

-

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Yield / Denitration | Hydrolysis of the | Ensure conditions are anhydrous . Water acts as a nucleophile, attacking the nitro group. |

| High para Selectivity | Intermolecular mechanism dominating (nitro group escaping and re-attacking).[1] | Decrease temperature or change solvent to one with higher viscosity (e.g., Sulfolane) to enforce the "Cage". |

| Unknown Impurities | Radical dimerization or oxidation by free | Add a radical trap (rarely needed if cage is tight) or ensure |

References

-